Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

ADC cathepsin B protease-cleavable linker

Select Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP for its 30-fold faster cathepsin B cleavage vs Val-Cit linkers, enabling rapid intralysosomal payload release. Dual Alloc protection allows orthogonal deprotection-conjugation cycles for complex ADC assembly. The PNP carbonate group ensures efficient amine payload conjugation.

Molecular Formula C40H46N6O12
Molecular Weight 802.8 g/mol
Cat. No. B14760055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
Molecular FormulaC40H46N6O12
Molecular Weight802.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C
InChIInChI=1S/C40H46N6O12/c1-4-23-55-38(50)42-22-10-9-13-34(35(41)47)45(30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54)37(49)33(25-28-11-7-6-8-12-28)44-36(48)27(3)43-39(51)56-24-5-2/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H2,41,47)(H,42,50)(H,43,51)(H,44,48)
InChIKeyAZOIYVUEQXFWAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: A Cleavable ADC Linker with Tripeptide Core and Dual Alloc Protection for Targeted Payload Release


[4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate, commonly designated Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP (CAS 253863-34-2), is a heterobifunctional peptide-based linker engineered for antibody-drug conjugate (ADC) assembly . Its core structure comprises a cathepsin B‑cleavable D-Ala-Phe-Lys tripeptide, two allyloxycarbonyl (Alloc) amine protecting groups, a self-immolative para-aminobenzyloxycarbonyl (PAB) spacer, and a para-nitrophenyl (PNP) carbonate leaving group that enables efficient conjugation to amine-containing payloads . The compound is supplied as a solid with a molecular formula of C₄₀H₄₆N₆O₁₂ and a molecular weight of 802.8 g/mol, typically at ≥95% purity .

Why Substituting Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP with Other Cathepsin B‑Cleavable Linkers Alters Conjugate Performance


Although multiple cathepsin B‑cleavable linkers exist for ADC construction, they are not functionally interchangeable. The D-Ala-Phe-Lys tripeptide of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP exhibits a 30‑fold higher cleavage rate by purified cathepsin B compared with the widely used Val-Cit dipeptide, a difference that directly impacts intralysosomal payload release kinetics [1]. Moreover, the two Alloc protecting groups enable orthogonal deprotection under mild Pd(0) or metal‑free conditions, a capability absent in linkers bearing a single terminal protecting group (e.g., Ac-Phe-Lys(Alloc)-PABC-PNP or Cbz-Phe-(Alloc)Lys-PAB-PNP), which restricts sequential conjugation strategies and intermediate purification [2]. Substituting this linker with a simpler dipeptide analog can therefore compromise both the rate of drug liberation and the synthetic flexibility required for complex bioconjugation workflows.

Quantitative Differentiation of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP Relative to In‑Class ADC Linkers


Phe-Lys vs. Val-Cit: 30‑Fold Faster Cleavage by Purified Cathepsin B

In a head‑to‑head comparison of model immunoconjugates, the Phe-Lys dipeptide motif (present in Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP) released doxorubicin 30‑fold more rapidly than the Val-Cit dipeptide when incubated with purified human cathepsin B [1]. This difference was quantified using Z-Phe-Lys-PABC-DOX (substrate 49) versus Z-Val-Cit-PABC-DOX (substrate 42), establishing that the Phe-Lys sequence is intrinsically more susceptible to enzymatic hydrolysis under identical in vitro conditions.

ADC cathepsin B protease-cleavable linker payload release kinetics

D‑Ala Incorporation Enhances Stability Against Non‑Specific Proteases

The N‑terminal D‑Ala residue of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP confers resistance to degradation by ubiquitous serum proteases that preferentially recognize L‑amino acid sequences [1]. In contrast, the simpler dipeptide analog (Ac)Phe-Lys(Alloc)-PABC-PNP lacks this stereochemical protection and is expected to undergo more rapid non‑specific hydrolysis in circulation, potentially leading to premature payload release.

ADC D‑amino acid proteolytic stability tripeptide linker

Dual Alloc Orthogonal Protection Enables Sequential Conjugation

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP contains two Alloc groups—one on the D‑Ala α‑amine and one on the Lys ε‑amine—allowing independent, sequential deprotection . Quantitative Alloc removal is achieved within 10–20 min using Pd(PPh₃)₄/DABCO, yielding free amines for further conjugation without affecting the PNP ester [1]. In contrast, (Ac)Phe-Lys(Alloc)-PABC-PNP and Cbz-Phe-(Alloc)Lys-PAB-PNP possess only a single Alloc moiety, limiting the number of orthogonal conjugation steps that can be performed before final payload attachment.

solid-phase peptide synthesis Alloc deprotection orthogonal protecting groups bioconjugation

PNP Carbonate Ester Enables High‑Yield Amine Conjugation

The para-nitrophenyl (PNP) carbonate moiety of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a superior leaving group compared with N‑hydroxysuccinimide (NHS) esters, exhibiting faster reaction kinetics with primary amines under aqueous conditions . While exact rate constants for this specific compound have not been published, PNP carbonates generally show a 3‑ to 5‑fold higher reactivity than NHS esters in model amine‑coupling reactions, leading to more complete conjugation within shorter time frames [1].

ADC active ester bioconjugation PNP carbonate

Primary Application Scenarios for Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP in ADC Development and Peptide Synthesis


Cathepsin B‑Overexpressing Tumors: Accelerated Payload Release

In solid tumors with documented cathepsin B overexpression (e.g., breast, colorectal, and pancreatic cancers), the Phe-Lys motif of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP provides a 30‑fold faster cleavage rate than Val-Cit linkers [1], making it the preferred choice when rapid intralysosomal drug liberation is required to achieve cytotoxic concentrations before target cell egress. This property is particularly advantageous for ADCs conjugated to moderately potent payloads (e.g., MMAE) where the therapeutic window depends critically on efficient release kinetics.

Multi‑Step Bioconjugation: Sequential Introduction of Two Distinct Functional Handles

The dual Alloc protection on the D‑Ala α‑amine and Lys ε‑amine allows researchers to perform two orthogonal deprotection‑conjugation cycles on the same linker intermediate . A typical workflow involves (1) selective removal of the Lys‑ε‑Alloc group, (2) conjugation of a first functional moiety (e.g., a fluorophore or PEG chain), (3) removal of the D‑Ala‑α‑Alloc group, and (4) coupling of a second functionality (e.g., a cell‑penetrating peptide) before final antibody attachment via the PNP carbonate. This sequential assembly is not feasible with single‑Alloc linkers and is essential for constructing multifunctional ADCs or theranostic agents.

Solid‑Phase Peptide Synthesis of Branched and Cyclic Peptides

Because Alloc groups are orthogonal to Fmoc and Boc protecting groups, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP can be integrated into solid‑phase peptide synthesis (SPPS) protocols to generate side‑chain‑modified or cyclic peptides [2]. The Alloc moieties are removed quantitatively on‑resin within 10–20 min using Pd(PPh₃)₄/DABCO, freeing the Lys ε‑amine for on‑resin cyclization or branching without cleaving the peptide from the support. This approach is routinely employed in the synthesis of peptide‑based inhibitors and constrained epitope mimics.

Comparative ADC Linker Screening for Lead Optimization

Given its distinct cleavage kinetics and D‑amino acid‑conferred stability, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP serves as a valuable comparator in linker‑screening panels alongside Val-Cit, Val-Ala, and non‑cleavable linkers. Quantitative differences in payload release rates (30‑fold vs. Val-Cit) and serum stability (D‑Ala protection) [3] enable medicinal chemists to deconvolute linker‑specific effects from antibody‑ or payload‑driven efficacy, guiding rational selection of the optimal linker for a given target antigen and payload combination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.